[4-(Methoxymethyl)phenyl]acetonitrile
Overview
Description
[4-(Methoxymethyl)phenyl]acetonitrile: is an organic compound with the molecular formula C10H11NO It is a derivative of acetonitrile, where the phenyl ring is substituted with a methoxymethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of [4-(Methoxymethyl)phenyl]acetonitrile typically begins with 4-methoxybenzyl chloride and sodium cyanide.
Reaction Conditions: The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 80-100°C).
Procedure: The 4-methoxybenzyl chloride is reacted with sodium cyanide in the presence of a phase transfer catalyst to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Methoxymethyl)phenyl]acetonitrile can undergo oxidation reactions to form corresponding aldehydes or acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an aprotic solvent.
Major Products:
Oxidation: 4-(Methoxymethyl)benzaldehyde or 4-(Methoxymethyl)benzoic acid.
Reduction: 4-(Methoxymethyl)phenylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: [4-(Methoxymethyl)phenyl]acetonitrile is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology:
Biochemical Studies: The compound is used in studies to understand the biochemical pathways and interactions of nitrile-containing compounds.
Medicine:
Drug Development: It is explored for its potential use in developing new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of [4-(Methoxymethyl)phenyl]acetonitrile depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions at the molecular level.
Comparison with Similar Compounds
4-Methoxyphenylacetonitrile: Similar structure but lacks the methoxymethyl group.
4-Methylbenzyl cyanide: Contains a methyl group instead of a methoxymethyl group.
4-Fluorophenylacetonitrile: Contains a fluorine atom instead of a methoxymethyl group.
Uniqueness:
- The presence of the methoxymethyl group in [4-(Methoxymethyl)phenyl]acetonitrile provides unique reactivity and properties compared to its analogs. This group can participate in additional chemical reactions, offering more versatility in synthetic applications.
Properties
IUPAC Name |
2-[4-(methoxymethyl)phenyl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-12-8-10-4-2-9(3-5-10)6-7-11/h2-5H,6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHBNNHKPROKKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550553 | |
Record name | [4-(Methoxymethyl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111735-59-2 | |
Record name | [4-(Methoxymethyl)phenyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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